2-((2-Methoxyethyl)thio)-1-phenylethan-1-one is an organic compound classified as a thioether. It features a methoxyethyl group linked to a sulfur atom, which is further connected to an ethanone structure substituted with a phenyl group. This unique configuration makes the compound of interest in various chemical and biological studies, particularly in the fields of medicinal chemistry and materials science.
The synthesis of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one generally involves nucleophilic substitution reactions. The primary method includes:
In industrial settings, continuous flow reactors may be utilized to enhance yield and control reaction conditions more effectively. Advanced purification methods, including column chromatography and recrystallization, are employed to achieve high purity levels of the final product.
The molecular structure of 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one features:
Property | Value |
---|---|
Molecular Formula | C12H16O2S |
Molecular Weight | 224.32 g/mol |
IUPAC Name | 2-(2-methoxyethylsulfanyl)-1-phenylethanone |
InChI | InChI=1S/C12H16O2S/c1-10-5-3-4-6-11(10)12(13)9-15-8-7-14-2/h3-6H,7-9H2,1-2H3 |
Canonical SMILES | CC1=CC=CC=C1C(=O)CSCCOC |
The compound can undergo several chemical transformations:
These reactions are crucial for synthesizing derivatives that may exhibit enhanced biological activities or improved physical properties for industrial applications.
The mechanism of action for 2-((2-Methoxyethyl)thio)-1-phenylethan-1-one involves interactions with specific molecular targets, which may include enzymes or receptors within biological systems. These interactions can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects such as antimicrobial or anticancer activities .
The compound exhibits several notable physical characteristics:
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
Boiling Point | Not specified |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are essential for understanding the behavior of the compound in various environments and applications.
The compound has several significant applications in scientific research:
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.: